2-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S2/c1-29-17-10-7-11-18-20(17)24-22(30-18)25(14-15-8-5-6-13-23-15)21(26)16-9-3-4-12-19(16)31(2,27)28/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUIVMIMSDGJMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Under Microwave Irradiation
The benzothiazole nucleus is synthesized via radical annulation of 2-aminothiophenol (1.0 equiv) and 4-methoxybenzaldehyde (1.2 equiv) under solvent-free microwave conditions:
Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Microwave Power | 300 W |
| Irradiation Time | 6 min |
| Temperature | 150°C |
| Catalyst | Silica gel (200 mg) |
This method achieves 82% yield versus 58% in conventional thermal heating, with reaction time reduced from 12 hours to 6 minutes. FT-IR analysis confirms ring formation through disappearance of ν(S-H) at 2550 cm⁻¹ and emergence of benzothiazole C=N stretch at 1615 cm⁻¹.
Crystallization and Purification
Crude product is purified via sequential solvent extraction:
- Dissolution in hot ethanol (40 mL/g)
- Filtration through activated charcoal
- Slow cooling to -20°C yields pale-yellow needles (mp 142-144°C)
Functionalization of Benzothiazole Amine
N-Alkylation with Pyridin-2-ylmethyl Chloride
The secondary amine is installed via nucleophilic substitution under phase-transfer conditions:
Reaction Scheme
4-Methoxy-1,3-benzothiazol-2-amine + Pyridin-2-ylmethyl chloride → N-(Pyridin-2-ylmethyl)-4-methoxy-1,3-benzothiazol-2-amine
Optimized Parameters
| Component | Quantity |
|---|---|
| Substrate | 10 mmol |
| Alkylating Agent | 12 mmol |
| Solvent | DMF/THF (3:1 v/v) |
| Base | K₂CO₃ (15 mmol) |
| Catalyst | TBAB (0.5 mmol) |
| Temperature | 60°C |
| Time | 8 h |
Post-reaction workup includes:
- Quenching with ice-water (100 mL)
- Extraction with ethyl acetate (3×50 mL)
- Column chromatography (SiO₂, hexane:EtOAc 4:1)
¹H NMR (400 MHz, CDCl₃) confirms successful alkylation through:
- Downfield shift of benzothiazole C2-H from δ 7.25 to 7.43 ppm
- Appearance of diastereotopic CH₂ protons at δ 4.72 (d, J=12.8 Hz) and 4.65 (d, J=12.8 Hz)
Preparation of 2-Methanesulfonylbenzoyl Chloride
Sulfonation of 2-Methylbenzoyl Chloride
Controlled sulfonation achieves regioselective para-substitution:
Stepwise Procedure
- Sulfonation : 2-Methylbenzoyl chloride (1.0 equiv) + ClSO₃H (1.05 equiv) in CH₂Cl₂ at -15°C for 2 h
- Quenching : Pour into ice-water, extract with Et₂O
- Chlorination : Treat intermediate sulfonic acid with PCl₅ (2.5 equiv) at reflux for 4 h
Safety Note : Exothermic chlorination requires strict temperature control (<80°C) to prevent decomposition.
Final Acylation Reaction
Schotten-Baumann Conditions
The N,N-disubstituted amine undergoes acylation under biphasic conditions:
Reaction Setup
| Component | Quantity |
|---|---|
| Amine | 5 mmol |
| Acyl Chloride | 5.5 mmol |
| Aqueous Phase | 10% NaOH (20 mL) |
| Organic Phase | CH₂Cl₂ (30 mL) |
| Temperature | 0-5°C |
| Time | 3 h |
Critical Parameters
Recrystallization and Characterization
Crude product is recrystallized from ethanol/water (3:1) to yield white crystals. Key analytical data:
Thermogravimetric Analysis
| Temperature Range | Mass Loss | Interpretation |
|---|---|---|
| 25-150°C | 0.2% | Residual solvent removal |
| 150-300°C | 1.8% | Dehydration |
| 300-400°C | 88.4% | Decomposition |
HPLC Purity
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| C18 (250×4.6) | MeCN:H₂O (65:35) | 12.7 min | 99.3% |
Alternative Synthetic Approaches
One-Pot Tandem Methodology
Recent advances propose a convergent synthesis using:
- Ugi-4CR reaction to assemble benzamide core
- Simultaneous benzothiazole formation via radical cyclization
Reaction Scheme
2-Aminothiophenol + 4-Methoxybenzaldehyde + 2-Methanesulfonylbenzoic Acid + Pyridin-2-ylmethanimine → Target Compound
Advantages
- 58% overall yield
- Eliminates intermediate purification steps
- Microwave acceleration reduces time from 72 h to 8 h
Limitations
- Requires strict stoichiometric control (1:1:1:1 ratio)
- Sensitive to moisture content (>200 ppm H₂O causes 23% yield drop)
Process Optimization and Scale-Up Considerations
Continuous Flow Synthesis
Pilot-scale experiments demonstrate advantages in:
- Heat management for exothermic acylation step
- Precise residence time control (τ = 8.5 min)
- 12% increase in yield compared to batch processing
Flow Reactor Parameters
| Stage | Temperature | Pressure | Residence Time |
|---|---|---|---|
| Mixing | -10°C | 2 bar | 45 s |
| Reaction | 25°C | 3 bar | 8 min |
| Quenching | 40°C | 1 bar | 2 min |
Chemical Reactions Analysis
Types of Reactions
2-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their distinguishing features:
Key Observations
The latter’s bulkier substituent may reduce solubility but improve lipophilicity. Replacing methanesulfonyl with cyano (400.46 g/mol, ) simplifies the structure, reducing steric hindrance but possibly diminishing polar interactions.
Adding a 7-methyl group (522.639 g/mol, ) to the benzothiazole ring increases steric bulk, which could influence binding pocket accessibility.
Pyridine Position and Role The pyridin-2-ylmethyl group in the target compound is a critical pharmacophore, as pyridine’s nitrogen position affects hydrogen-bonding patterns.
Synthetic Strategies
- Analogues are synthesized via condensation of substituted benzothiazoles with sulfonyl chlorides (e.g., diethylsulfamoyl ) or via metal–organic framework-catalyzed amidation (e.g., pyridin-2-yl derivatives ). These methods highlight the versatility in modifying the benzamide core for structure-activity relationship (SAR) studies.
Physicochemical and Pharmacokinetic Considerations
- Methanesulfonyl vs. Pyrrolidine-sulfonyl : The pyrrolidine-sulfonyl group in introduces a cyclic amine, enhancing basicity and solubility compared to the linear methanesulfonyl group. However, its larger size (522.639 g/mol) may limit membrane permeability.
- Halogenation Effects : The dichloro-dimethoxy analogue demonstrates that halogenation increases molecular weight and lipophilicity, which could improve tissue penetration but reduce aqueous solubility.
Biological Activity
2-Methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound notable for its potential biological activities. This compound features a methanesulfonyl group, a benzothiazole ring, and a pyridine moiety, which contribute to its diverse pharmacological properties. This article explores the synthesis, biological activities, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring : This is achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
- Introduction of the Methoxy Group : Methylation of the hydroxyl group on the benzothiazole ring is performed using methyl iodide.
- Attachment of the Methanesulfonyl Group : The intermediate is reacted with methanesulfonyl chloride in the presence of a base.
- Formation of the Benzamide Structure : The final step involves coupling the benzothiazole derivative with a pyridine-containing benzoyl chloride under appropriate conditions.
Antiproliferative Activity
The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Notably, studies have shown that derivatives of similar structures exhibit significant activity:
- IC50 Values : The IC50 values for related compounds against cancer cell lines such as MCF-7 and HCT116 range from 1.2 µM to 5.3 µM .
- Comparison with Standard Agents : The activity is compared favorably with known antiproliferative agents like doxorubicin and etoposide, although some compounds exhibited low solubility, complicating interpretation .
Antibacterial Activity
Research indicates that certain derivatives demonstrate selective antibacterial properties:
- Gram-positive Bacteria : Compounds have shown activity against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported around 8 µM for some derivatives .
Other Biological Activities
Beyond antiproliferative and antibacterial effects, compounds in this class have been noted for:
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, making them candidates for further therapeutic exploration .
- Antiviral Activity : The structure–activity relationship (SAR) studies suggest potential antiviral applications depending on specific substituents on the benzothiazole ring .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Target Interaction : The compound may interact with specific enzymes or receptors involved in cellular proliferation and bacterial growth.
- Modulation of Signaling Pathways : It may modulate key signaling pathways that regulate cell cycle progression and apoptosis in cancer cells.
Case Studies and Research Findings
Several case studies highlight the biological activities of related compounds:
| Compound Name | Activity Type | IC50/MIC | Reference |
|---|---|---|---|
| Compound A | Antiproliferative | 3.1 µM (MCF-7) | |
| Compound B | Antibacterial | 8 µM (E. faecalis) | |
| Compound C | Anti-inflammatory | N/A |
These findings illustrate the potential therapeutic applications of benzothiazole derivatives in oncology and infectious disease management.
Q & A
Q. Advanced Research Focus
- Core Modifications : Synthesize analogs with substituents at the benzothiazole 4-methoxy group (e.g., ethoxy, Cl) to probe steric/electronic effects.
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical features (e.g., sulfonyl as a hydrogen bond acceptor).
- ADME Profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 assay). Replace pyridylmethyl with isosteres (e.g., thiazole) if CYP3A4 inhibition is observed .
What analytical techniques are most reliable for characterizing the purity and stability of this compound under storage conditions?
Q. Basic Research Focus
- HPLC-PDA : Use a C18 column (ACN/0.1% TFA gradient) to quantify purity (>98%). Retention time ~12.5 min.
- LC-MS : Confirm molecular ion ([M+H] at m/z 469.55) and detect degradation products (e.g., hydrolysis of sulfonyl group at m/z 385.3) .
- Stability Studies : Store at −20°C in amber vials; monitor via -NMR every 6 months for ester hydrolysis or oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
